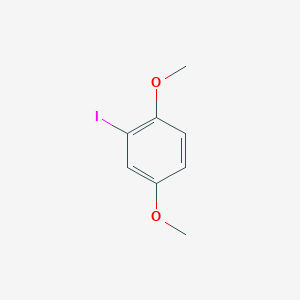

2-Iodo-1,4-dimethoxybenzene

Numéro de catalogue B1588824

Poids moléculaire: 264.06 g/mol

Clé InChI: WCFRWOHBOPQTBY-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09217062B2

Procedure details

Following the procedure from a previous publication (0. V. Branytska et al., J. Org. Chem., 68, 9510-12 (2003)), a 350 ml heavy wall pressure vessel fitted with a stir bar was charged with p-dimethoxybenzene (20.00 g, 144.7 mmol), iodine (18.37 g, 72.37 mmol), oxidation catalyst H5PV2Mo10O40.34H2O (T. Onoda et al., U.S. Pat. No. 4,146,574 (Mar. 27, 1979)) (3.40 g, 1.45 mmol), and acetonitrile (1.8 M). The vessel was degassed via the freeze-pump-thaw method (2 times) and warmed to room temperature prior to being backfilled with oxygen (2 atm), heated to 80° C., and stirred for 12 hr. The crude reaction mixture was filtered to remove spent catalyst, then water (100 ml) was added and the product extracted into ethyl acetate (100 ml). The organic layer was washed with sodium thiosulfate (aq) and excess water. The organic layer was dried over MgSO4, filtered, and then concentrated by rotary evaporation. Ethanol (100 ml) was added to this crude material in which a white precipitate formed and was filtered via suction filtration yielding 1 as a byproduct. The supernate was concentrated via rotary evaporation and the resulting red oil distilled yielding starting material ˜60° C. at 50 mtorr and product 8 (29.2 g, 76%) at ˜115° C. at 50 mtorr as a clear oil. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H, J=2.94 Hz), 6.84 (dd, 1H, J=5.99 Hz), 6.73 (d, 1H, J=8.95 Hz), 3.81 (s, 3H), 3.73 (s, 3H). 13C NMR (60 MHz, acetone-d6): δ 154.78, 153.10, 125.09, 115.01, 112.21, 85.95, 56.76, 55.75.

[Compound]

Name

product 8

Quantity

29.2 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[I:11]I>C(#N)C>[I:11][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[O:9][CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

18.37 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Two

[Compound]

|

Name

|

product 8

|

|

Quantity

|

29.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 12 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was degassed via the freeze-pump-thaw method (2 times)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (100 ml) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product extracted into ethyl acetate (100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with sodium thiosulfate (aq) and excess water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethanol (100 ml) was added to this crude material in which a white precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered via suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding 1 as a byproduct

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The supernate was concentrated via rotary evaporation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting red oil distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

material ˜60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ˜115° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |